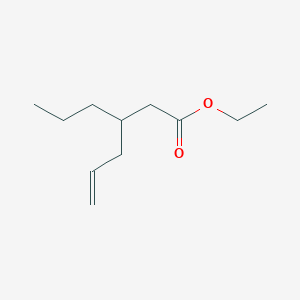
Ethyl 3-propylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-propylhex-5-enoate is an ester compound characterized by its unique structure, which includes an ethyl group, a propyl group, and a hex-5-enoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-propylhex-5-enoate can be synthesized through the esterification reaction between 3-propylhex-5-enoic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactors can intensify the process due to improved flow regimes, mass, and heat transfer .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-propylhex-5-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-propylhex-5-enoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol.
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: 3-propylhex-5-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
Ethyl 3-propylhex-5-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and other consumer products
Mechanism of Action
The mechanism of action of ethyl 3-propylhex-5-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid and alcohol, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-propylhex-5-enoate can be compared with other esters such as ethyl acetate and ethyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond in the hex-5-enoate moiety. This structural difference can lead to variations in physical properties, reactivity, and applications .
List of Similar Compounds
- Ethyl acetate
- Ethyl butyrate
- Ethyl propionate
Properties
CAS No. |
132767-03-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 3-propylhex-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
DQIWRTDKGSIGOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


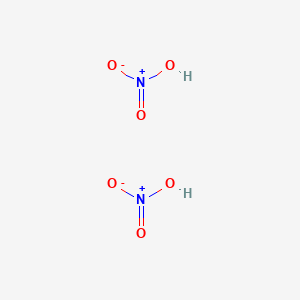
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
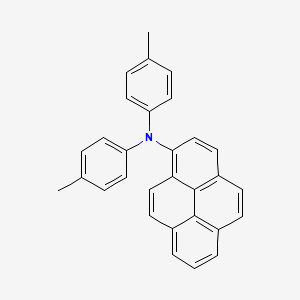

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
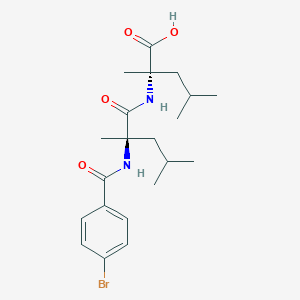
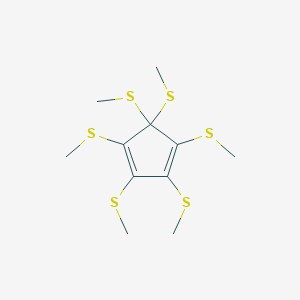
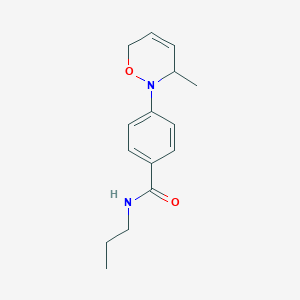
![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
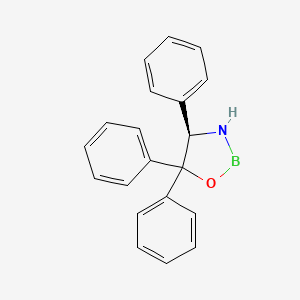
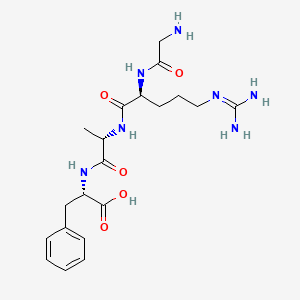
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)
